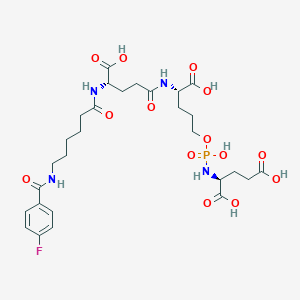

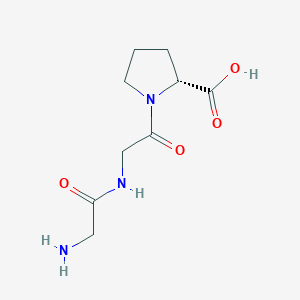

6-Oxa-4,11,16,23-tetraaza-5-phosphatetracosane-1,3,10,15-tetracarboxylic acid, 24-(4-fluorophenyl)-5-hydroxy-12,17,24-trioxo-, 5-oxide, (3S,10S,15S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CTT-1057 is an innovative fluorine-18 labeled positron emission tomography imaging agent specifically designed for prostate cancer. It targets the prostate-specific membrane antigen, a protein highly expressed on the surface of prostate cancer cells. This compound is used to detect cancer that has metastasized from the prostate, including bone metastases, with greater precision and resolution than current standard imaging methods .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: CTT-1057 is synthesized using a phosphoramidate scaffold, which irreversibly binds to the prostate-specific membrane antigen. The production of CTT-1057 involves the incorporation of fluorine-18, a radioactive isotope, into the molecular structure. The synthesis is carried out under current good manufacturing practice conditions using an automated synthesizer .

Industrial Production Methods: The industrial production of CTT-1057 involves the use of an ORA Neptis® Perform synthesizer, which ensures the consistent and high-quality production of the compound. The process includes the radiolabeling of the phosphoramidate scaffold with fluorine-18, followed by purification and quality control to ensure the safety and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: CTT-1057 primarily undergoes binding reactions with the prostate-specific membrane antigen. This binding is irreversible due to the phosphoramidate scaffold, which ensures a strong and stable interaction with the target protein .

Common Reagents and Conditions: The synthesis of CTT-1057 involves the use of fluorine-18 as a radiolabeling reagent. The reaction conditions are carefully controlled to ensure the efficient incorporation of the radioactive isotope into the molecular structure. The process also involves the use of various solvents and purification agents to achieve the desired purity and quality of the final product .

Major Products Formed: The major product formed from the synthesis of CTT-1057 is the fluorine-18 labeled phosphoramidate compound, which is used as a positron emission tomography imaging agent for prostate cancer .

Applications De Recherche Scientifique

CTT-1057 has several scientific research applications, particularly in the field of oncology. It is used as a diagnostic imaging agent for prostate cancer, allowing for the precise detection of metastatic lesions. This compound is also being investigated for its potential use in other cancers that express the prostate-specific membrane antigen in the neovasculature .

By providing detailed imaging of cancerous lesions, this compound can help inform treatment decisions and monitor the effectiveness of therapeutic interventions .

Mécanisme D'action

CTT-1057 exerts its effects by specifically binding to the prostate-specific membrane antigen, a protein highly expressed on the surface of prostate cancer cells. The phosphoramidate scaffold of CTT-1057 ensures an irreversible binding to the target protein, allowing for precise imaging of cancerous lesions. The fluorine-18 label enables positron emission tomography imaging, providing high-resolution images of the cancerous tissues .

Comparaison Avec Des Composés Similaires

CTT-1057 is unique in its use of a phosphoramidate scaffold, which distinguishes it from other prostate-specific membrane antigen-targeting agents that typically use a urea backbone. This unique structure allows for irreversible binding to the target protein, resulting in more stable and precise imaging .

Similar Compounds:- Gallium-68 labeled prostate-specific membrane antigen-11: A urea-based positron emission tomography imaging agent used for prostate cancer .

- Fluorine-18 labeled prostate-specific membrane antigen-1007: Another fluorine-18 labeled positron emission tomography imaging agent with a urea backbone .

CTT-1057 offers several advantages over these similar compounds, including lower exposure to the kidneys and salivary glands, and higher sensitivity in detecting metastatic lesions .

Propriétés

Numéro CAS |

1628717-55-4 |

|---|---|

Formule moléculaire |

C28H40FN4O14P |

Poids moléculaire |

706.6 g/mol |

Nom IUPAC |

(2S)-2-[[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[6-[(4-fluorobenzoyl)amino]hexanoylamino]butanoyl]amino]butoxy]-hydroxyphosphoryl]amino]pentanedioic acid |

InChI |

InChI=1S/C28H40FN4O14P/c29-18-9-7-17(8-10-18)25(38)30-15-3-1-2-6-22(34)32-20(27(41)42)11-13-23(35)31-19(26(39)40)5-4-16-47-48(45,46)33-21(28(43)44)12-14-24(36)37/h7-10,19-21H,1-6,11-16H2,(H,30,38)(H,31,35)(H,32,34)(H,36,37)(H,39,40)(H,41,42)(H,43,44)(H2,33,45,46)/t19-,20-,21-/m0/s1 |

Clé InChI |

IZLOSIXADNUSCM-ACRUOGEOSA-N |

SMILES isomérique |

C1=CC(=CC=C1C(=O)NCCCCCC(=O)N[C@@H](CCC(=O)N[C@@H](CCCOP(=O)(N[C@@H](CCC(=O)O)C(=O)O)O)C(=O)O)C(=O)O)F |

SMILES canonique |

C1=CC(=CC=C1C(=O)NCCCCCC(=O)NC(CCC(=O)NC(CCCOP(=O)(NC(CCC(=O)O)C(=O)O)O)C(=O)O)C(=O)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

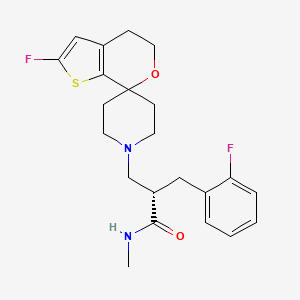

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)

![6-[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10815416.png)

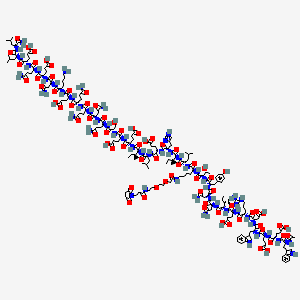

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815433.png)

![[(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815476.png)